

An In-depth Technical Guide to Key Dibromomethylpyridine Isomers: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Dibromo-5-methylpyridine**

Cat. No.: **B1631789**

[Get Quote](#)

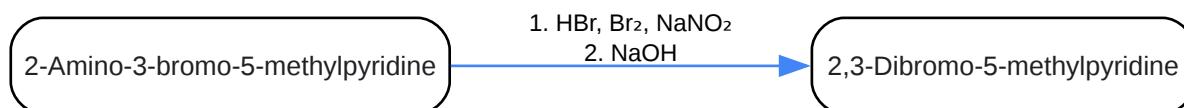
A Note on Isomer Specificity: Initial inquiries for "**2,4-Dibromo-5-methylpyridine**" did not yield data for a compound with this specific substitution pattern, suggesting it is not a commonly synthesized or commercially available isomer. This guide therefore focuses on two structurally similar and scientifically significant isomers: 2,3-Dibromo-5-methylpyridine and 2,5-Dibromo-4-methylpyridine. These compounds are valuable intermediates in medicinal chemistry and materials science, and a thorough understanding of their properties is crucial for their effective application.

2,3-Dibromo-5-methylpyridine

Chemical Structure:

Caption: Chemical structure of 2,3-Dibromo-5-methylpyridine.

Physical and Chemical Properties


2,3-Dibromo-5-methylpyridine, also known as 2,3-Dibromo-5-picoline, is a solid at room temperature.^[1] Its key physical and chemical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	29232-39-1	[1] [2] [3]
Molecular Formula	C ₆ H ₅ Br ₂ N	[1] [2] [3]
Molecular Weight	250.92 g/mol	[2] [3]
Appearance	Off-white to yellow solid/powder	[1] [2]
Melting Point	52-56 °C	
Boiling Point	270.8 °C	[1]
Density	1.911 g/cm ³	[1]
Flash Point	> 110 °C	
Solubility	Soluble in organic solvents like ethyl acetate.	[2]

Synthesis

A common synthetic route to 2,3-Dibromo-5-methylpyridine involves the diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction.[\[2\]](#)

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of 2,3-Dibromo-5-methylpyridine.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2,3-dibromo-5-methylpyridine is as follows[\[2\]](#):

- **Dissolution:** 2-Amino-3-bromo-5-methylpyridine (1.00 mmol) is added to a three-necked flask, followed by the addition of 48% aqueous hydrogen bromide (1 mL) to dissolve the starting material.
- **Cooling and Bromination:** The reaction mixture is cooled in an ice bath to maintain an internal temperature between 2 to 5 °C. Bromine (3.00 mmol) is then added dropwise slowly. The mixture is stirred for 10 minutes at the same temperature after the addition is complete.
- **Diazotization:** A solution of sodium nitrite (2.5 mmol) in water (500 μ L) is added dropwise to the reaction system while maintaining the temperature. The mixture is stirred for an additional hour.
- **Work-up:** A solution of sodium hydroxide (9.4 mmol) in water (2 mL) is slowly added, and the mixture is stirred for 1 hour at room temperature. The reaction solution is then transferred to a separatory funnel and extracted with ethyl acetate.
- **Purification:** The combined organic phases are washed with 5% aqueous sodium sulfite and saturated saline, then dried with anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the final product.[\[2\]](#)

This method typically results in a high yield of the desired product.[\[2\]](#)

Reactivity and Applications

The bromine atoms on the pyridine ring of 2,3-Dibromo-5-methylpyridine are susceptible to various chemical transformations, making it a versatile intermediate in organic synthesis.[\[1\]\[4\]](#) The pyridine ring itself is electron-deficient, which influences the reactivity of the substituents.[\[4\]](#)

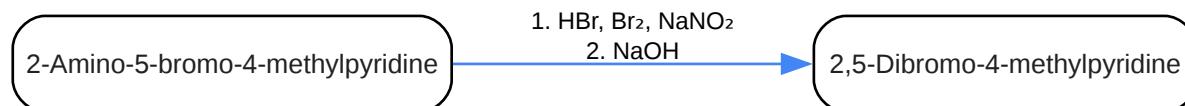
This compound is a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries.[\[1\]](#) Its utility lies in the ability to selectively functionalize the bromine positions through reactions such as cross-coupling, enabling the construction of diverse molecular architectures.[\[4\]](#)

2,5-Dibromo-4-methylpyridine

Chemical Structure:

Caption: Chemical structure of 2,5-Dibromo-4-methylpyridine.

Physical and Chemical Properties


2,5-Dibromo-4-methylpyridine, also known as 2,5-Dibromo-4-picoline, is a low melting solid that appears as a light yellow to orange crystalline powder.[\[5\]](#)[\[6\]](#) Its key physical and chemical properties are summarized below.

Property	Value	Source(s)
CAS Number	3430-26-0	[5] [6] [7]
Molecular Formula	C ₆ H ₅ Br ₂ N	[5] [6]
Molecular Weight	250.92 g/mol	[5] [6]
Appearance	Light yellow to orange low melting solid/Yellow crystalline powder	[5] [6]
Melting Point	37-42 °C	[5]
Boiling Point	~181.5 °C (estimate)	[5]
Flash Point	113 °C	[5]
Storage	Inert atmosphere, Room Temperature or 0-8 °C	[5] [6]

Synthesis

Similar to its isomer, 2,5-Dibromo-4-methylpyridine is synthesized from an aminopyridine precursor via a Sandmeyer-type reaction.[\[5\]](#)[\[7\]](#)

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of 2,5-Dibromo-4-methylpyridine.

Experimental Protocol:

The general procedure for the synthesis of 2,5-dibromo-4-methylpyridine is as follows[5][7]:

- **Dissolution and Cooling:** 2-amino-5-bromo-4-methylpyridine is dissolved in 48% aqueous hydrobromic acid and cooled to 2 °C in a salt/ice bath.
- **Bromination:** Bromine is added dropwise while maintaining the internal temperature below 2 °C.
- **Diazotization:** A solution of sodium nitrite in water is subsequently added, keeping the internal temperature below 5 °C. The reaction mixture is stirred for one hour between 0 °C and 5 °C.
- **Work-up:** The pH of the reaction mixture is adjusted to approximately 13 by the slow addition of a 50% aqueous sodium hydroxide solution with cooling.
- **Extraction and Purification:** After warming to room temperature, the mixture is extracted with ether. The combined organic phases are dried with anhydrous magnesium sulfate and concentrated. The crude product is then purified by flash column chromatography on silica gel.[5]

Reactivity and Applications in Drug Development

The bromine atoms at the 2- and 5-positions of the pyridine ring are reactive sites for various organic transformations, particularly palladium-catalyzed cross-coupling reactions.[8] This reactivity makes 2,5-Dibromo-4-methylpyridine a valuable building block in the synthesis of complex organic molecules.[6][9]

This compound serves as an important intermediate in the pharmaceutical and agrochemical industries.[6][10] In the pharmaceutical sector, it is used in the synthesis of drugs such as disopyramide, which is used to treat certain heart rhythm disorders.[5] It is also a precursor for developing herbicides and fungicides in the agrochemical field.[6][10] The versatility of this intermediate allows for the creation of diverse compounds with potential biological activity.[6]

Safety Information

Both 2,3-Dibromo-5-methylpyridine and 2,5-Dibromo-4-methylpyridine are hazardous chemicals and should be handled with appropriate safety precautions.

- 2,3-Dibromo-5-methylpyridine: Is toxic if swallowed and causes serious eye damage.
- 2,5-Dibromo-4-methylpyridine: Is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.

Standard personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. innospk.com [innospk.com]
- 2. 2,3-DIBROMO-5-METHYLPYRIDINE synthesis - [chemicalbook](http://chemicalbook.com) [chemicalbook.com]
- 3. 2,3-Dibromo-5-methylpyridine | C6H5Br2N | CID 285435 - [PubChem](http://pubchem.ncbi.nlm.nih.gov) [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2,5-Dibromo-4-methylpyridine CAS#: 3430-26-0 [m.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 2,5-Dibromo-4-methylpyridine | 3430-26-0 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. innospk.com [innospk.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to Key Dibromomethylpyridine Isomers: Properties, Synthesis, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1631789#physical-and-chemical-properties-of-2-4-dibromo-5-methylpyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com